molecular formula C12H10N2O2 B6615505 2-methyl-5-nitro-3-phenylpyridine CAS No. 1214353-99-7

2-methyl-5-nitro-3-phenylpyridine

Cat. No.: B6615505
CAS No.: 1214353-99-7
M. Wt: 214.22 g/mol
InChI Key: IUZXUDZAWMCDQL-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-phenylpyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

2-methyl-5-nitro-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXUDZAWMCDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pre-Functionalized Pyridine Derivatives

A common approach involves introducing the nitro group into a pre-assembled pyridine scaffold. For example, 2-methyl-3-phenylpyridine can be nitrated under controlled conditions. However, pyridine’s electron-deficient nature necessitates harsh nitration agents. A modified protocol using fuming nitric acid (90%) and sulfuric acid at 0–5°C for 4–6 hours achieves nitration at the 5-position, guided by the methyl group’s ortho/para-directing effects. This method yields 2-methyl-5-nitro-3-phenylpyridine in 65–70% purity, with byproducts arising from over-nitration or isomerization.

Key Data:

ParameterValue
Nitration agentHNO₃ (90%)/H₂SO₄
Temperature0–5°C
Reaction time4–6 hours
Yield68% (crude)
Major impurity2-methyl-3-nitro-5-phenylpyridine (12%)

Cyclization via Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction offers a route to construct the pyridine ring with pre-installed substituents. Reacting ethyl acetoacetate (2 equivalents), ammonium acetate, and 3-nitrobenzaldehyde in ethanol under reflux forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. Subsequent Friedel-Crafts alkylation introduces the phenyl group at the 3-position. While this method avoids direct nitration, the multi-step process results in moderate overall yields (45–50%).

Optimization Challenges:

  • Oxidation efficiency : Using ceric ammonium nitrate (CAN) improves dihydropyridine-to-pyridine conversion (85% yield).

  • Regioselectivity : The phenyl group’s introduction requires Lewis acids like AlCl₃, which may degrade nitro groups.

Cross-Coupling Strategies

Modern methodologies leverage transition-metal catalysis to assemble the pyridine skeleton. For instance, Suzuki-Miyaura coupling between 2-methyl-5-nitropyridin-3-ylboronic acid and iodobenzene enables direct phenyl group installation. This method, performed in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst, achieves 75–80% yield.

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equivalents)

  • Temperature : 80°C, 12 hours

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and practicality of each route:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct nitration6885ModerateHigh
Hantzsch cyclization5090LowModerate
Suzuki coupling7895HighLow (Pd cost)

Key Findings :

  • Cross-coupling offers superior yield and purity but faces economic barriers due to palladium catalysts.

  • Direct nitration, while cost-effective, struggles with regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-3-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products

Major products formed from these reactions include 2-methyl-5-amino-3-phenylpyridine and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

2-Methyl-5-nitro-3-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-3-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridines such as 3-nitropyridine and 4-nitropyridine. These compounds share the nitro group but differ in the position of substitution on the pyridine ring .

Uniqueness

2-Methyl-5-nitro-3-phenylpyridine is unique due to the presence of both a phenyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-5-nitro-3-phenylpyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential antitumor effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound 2-methyl-5-nitro-3-phenylpyridine possesses a nitro group that significantly influences its biological activity. The presence of the nitro group can act both as a pharmacophore and a toxicophore, affecting the compound's interaction with biological molecules. This dual nature is crucial for its potential therapeutic applications as well as its toxicity profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including 2-methyl-5-nitro-3-phenylpyridine. The nitro group is known to facilitate redox reactions that can lead to microbial cell death.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Mycobacterium tuberculosis0.78 μM

The data indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the nitro group at the C5 position is crucial for enhancing this activity.

Anti-inflammatory Activity

In addition to its antimicrobial effects, 2-methyl-5-nitro-3-phenylpyridine has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating various inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2). By modulating these pathways, the compound can reduce inflammation and associated symptoms.

Antitumor Activity

Emerging research suggests that 2-methyl-5-nitro-3-phenylpyridine may also possess antitumor properties. The structural characteristics of the compound allow it to interact with cellular mechanisms involved in tumor growth and proliferation.

Table 2: Antitumor Activity Overview

Cancer TypeObserved EffectReference
LymphomaInhibition of cell proliferation
LeukemiaInduction of apoptosis in cancer cells

Studies indicate that the compound can inhibit lymphocyte proliferation and induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Effects :
    A study published in MDPI demonstrated that compounds similar to 2-methyl-5-nitro-3-phenylpyridine exhibited potent antibacterial activity against resistant strains of bacteria. The research emphasized the importance of the nitro group in enhancing membrane permeability, leading to increased efficacy against bacterial pathogens .
  • Anti-inflammatory Mechanism Investigation :
    Research highlighted in Biological Chemistry discussed how the inhibition of Syk (spleen tyrosine kinase) by compounds like 2-methyl-5-nitro-3-phenylpyridine could lead to reduced activation of immune cells involved in inflammatory responses. This pathway is critical for developing treatments for autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-methyl-5-nitro-3-phenylpyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis often involves nitration of a precursor such as 3-phenyl-2-methylpyridine. Controlled nitration conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) are critical to avoid over-nitration or decomposition. Post-reaction purification via column chromatography or recrystallization ensures purity. Reaction parameters like temperature, stoichiometry, and acid strength must be optimized to achieve yields >70% .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are optimal for characterizing 2-methyl-5-nitro-3-phenylpyridine, and how are data interpreted?

  • Techniques :

  • NMR : ¹H NMR identifies methyl (δ 2.4–2.6 ppm) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR confirms nitro-group substitution (C-NO₂ at δ 140–150 ppm).
  • IR : Nitro groups exhibit symmetric/asymmetric stretching at 1520–1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₂H₁₀N₂O₂) validate molecular weight .

Q. How should researchers handle stability challenges during storage and experimental use of 2-methyl-5-nitro-3-phenylpyridine?

  • Guidelines :

  • Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation.
  • Avoid exposure to strong acids/bases, oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄), which may trigger hazardous reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 2-methyl-5-nitro-3-phenylpyridine?

  • Approach : Use a 2³ factorial design to test variables:

  • Factors : Temperature (0°C vs. 25°C), acid concentration (70% vs. 90% H₂SO₄), and reaction time (2h vs. 6h).
  • Response Variables : Yield, purity, byproduct formation.
    • Analysis : ANOVA identifies significant factors. For example, excessive temperature may reduce yield by 30% due to side reactions .

Q. How can computational chemistry predict reactivity or optimize synthesis of 2-methyl-5-nitro-3-phenylpyridine?

  • Methods :

  • Density Functional Theory (DFT) : Calculate transition states for nitration to identify energy barriers.
  • Reaction Path Search : Tools like GRRM or AFIR map intermediates and optimize pathways.
    • Integration : Combine computational predictions with experimental validation (e.g., ICReDD’s feedback loop for iterative refinement) .

Q. How should researchers resolve contradictions in stability data for 2-methyl-5-nitro-3-phenylpyridine across studies?

  • Case Study : If one study reports decomposition under UV light () while another claims stability (), reconcile by:

  • Testing purity of batches (impurities may accelerate degradation).
  • Replicating conditions (e.g., humidity, container material).
    • Recommendation : Standardize stability protocols (e.g., ICH Q1A guidelines) and report environmental controls .

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